molecular formula C21H22N2O4S B5966802 N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B5966802
M. Wt: 398.5 g/mol
InChI Key: XYOLOJOWEKYSMT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is a synthetic organic compound that features a furan ring, a sulfonamide group, and a substituted acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with an appropriate alkylating agent.

    Synthesis of the sulfonamide: The sulfonamide group can be introduced by reacting 4-methylbenzenesulfonyl chloride with an amine.

    Coupling reactions: The final compound can be synthesized by coupling the furan-2-ylmethyl intermediate with the sulfonamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂)

Major Products Formed

    Oxidation: Furanones, carboxylic acids

    Reduction: Amines

    Substitution: Nitro compounds, halogenated aromatics

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-phenylacetamide: Lacks the sulfonamide group.

    N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide: Lacks the furan ring.

    N-(furan-2-ylmethyl)-N-(4-methylphenyl)acetamide: Lacks the sulfonamide group.

Uniqueness

N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is unique due to the combination of a furan ring, a sulfonamide group, and a substituted acetamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-16-5-9-18(10-6-16)23(15-19-4-3-13-27-19)21(24)14-22-28(25,26)20-11-7-17(2)8-12-20/h3-13,22H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOLOJOWEKYSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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